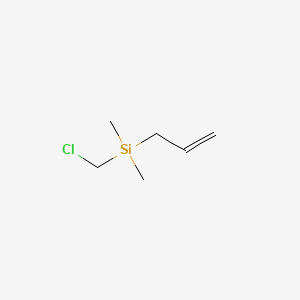

Allyl(chloromethyl)dimethylsilane

説明

The exact mass of the compound Allyl(chloromethyl)dimethylsilane is 148.0475046 g/mol and the complexity rating of the compound is 78.6. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Allyl(chloromethyl)dimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl(chloromethyl)dimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

75422-66-1 |

|---|---|

分子式 |

C16H24 |

分子量 |

216.36 g/mol |

IUPAC名 |

2-ethyl-1,1,3,3,5-pentamethyl-2H-indene |

InChI |

InChI=1S/C16H24/c1-7-14-15(3,4)12-9-8-11(2)10-13(12)16(14,5)6/h8-10,14H,7H2,1-6H3 |

InChIキー |

RJRNJUIFZKGOCP-UHFFFAOYSA-N |

SMILES |

C[Si](C)(CC=C)CCl |

正規SMILES |

CCC1C(C2=C(C1(C)C)C=C(C=C2)C)(C)C |

製品の起源 |

United States |

Allyl(chloromethyl)dimethylsilane safety and handling precautions

An In-depth Technical Guide to the Safe Handling of Allyl(chloromethyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl(chloromethyl)dimethylsilane (ACDMS) is a versatile organosilicon compound with significant applications in materials science and polymer chemistry.[1] Its utility as a chemical intermediate stems from its unique bifunctional nature, possessing both a reactive allyl group and a chloromethylsilyl moiety.[1][2] These functional groups allow ACDMS to participate in a variety of chemical transformations, including hydrosilylation, cross-linking, and nucleophilic substitution reactions.[1][2] Consequently, it is a valuable reagent in the synthesis of silicone polymers, functionalized silanes, and for surface modification of materials to enhance properties like adhesion.[1]

While its reactivity is advantageous for synthesis, it also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for allyl(chloromethyl)dimethylsilane, grounded in established safety data and best practices.

Hazard Identification and Risk Assessment

Allyl(chloromethyl)dimethylsilane is classified as a hazardous chemical. A comprehensive risk assessment is mandatory before commencing any work with this substance.

1.1 GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), allyl(chloromethyl)dimethylsilane is classified as follows:

-

Flammable Liquid, Category 3 (H226): Flammable liquid and vapor.[3][4]

-

Serious Eye Irritation, Category 2A (H319): Causes serious eye irritation.[3]

-

Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[5][6]

-

Specific target organ toxicity — single exposure, Category 3 (H335): May cause respiratory irritation.[6]

The signal word for this chemical is Warning .[3][7]

1.2 Primary Hazards

-

Flammability: The vapor of allyl(chloromethyl)dimethylsilane can form explosive mixtures with air.[3][5] It has a flash point of 28 °C (82.4 °F), indicating that it can be ignited at room temperature.[7] All sources of ignition, including open flames, hot surfaces, and sparks, must be strictly avoided in areas where this chemical is handled or stored.[3][5]

-

Health Hazards:

-

Eye Contact: Causes serious eye irritation. Direct contact can lead to significant discomfort and potential damage.[3]

-

Skin Contact: May cause skin irritation upon contact.[3]

-

Inhalation: May cause irritation to the respiratory tract.[3] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[6]

-

Ingestion: While not an expected route of exposure in a laboratory setting, ingestion may be harmful.[5]

-

-

Reactivity:

1.3 Risk Assessment Workflow

A systematic risk assessment should be conducted before any new experimental protocol involving allyl(chloromethyl)dimethylsilane is initiated. The following diagram illustrates a logical workflow for this process.

Caption: A step-by-step workflow for a silylation reaction using allyl(chloromethyl)dimethylsilane.

Step-by-Step Procedure:

-

Preparation (in a fume hood):

-

Ensure all glassware is oven-dried to remove moisture.

-

Assemble the reaction apparatus (flask, condenser, dropping funnel) and purge with an inert gas (e.g., nitrogen).

-

Don all required PPE (goggles, gloves, lab coat).

-

-

Charging the Reaction Vessel:

-

To the round-bottom flask, add the model alcohol, anhydrous solvent, and anhydrous base under a positive pressure of inert gas.

-

Begin stirring the mixture.

-

-

Addition of Allyl(chloromethyl)dimethylsilane:

-

Carefully measure the required amount of allyl(chloromethyl)dimethylsilane in the fume hood and add it to the dropping funnel.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add the allyl(chloromethyl)dimethylsilane dropwise to the stirred reaction mixture over a period of 15-30 minutes to control any potential exotherm.

-

-

Reaction:

-

Once the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

-

-

Workup and Purification:

-

Carefully quench the reaction by slowly adding water.

-

Perform a standard aqueous workup and extraction with an appropriate organic solvent.

-

Dry the organic layer, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by an appropriate method (e.g., column chromatography).

-

-

Waste Disposal:

-

Segregate all waste streams. Halogenated organic waste containing the silane should be collected in a designated, properly labeled container.

-

Aqueous waste should be neutralized before disposal.

-

Contaminated materials (gloves, paper towels) should be disposed of as hazardous solid waste.

-

Emergency Procedures

5.1 First-Aid Measures

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical advice. [3]* Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention. [3]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and get immediate medical attention. [3]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical attention. [3] 5.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical to extinguish a fire. [3]* Hazards from Combustion: Irritating fumes and organic acid vapors may develop when the material is exposed to water or open flame. [3]* Protective Equipment: Firefighters should wear full protective equipment, including a self-contained breathing apparatus (SCBA). [3] 5.3 Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Eliminate all ignition sources. Use special care to avoid static electric charges. Wear appropriate protective equipment as described in Section 3.2. [3]* Environmental Precautions: Prevent the spill from entering sewers or public waters. [3]* Containment and Cleanup: Contain any spills with dikes or absorbents (e.g., sand, vermiculite). Collect the absorbed material using non-sparking tools and place it in an appropriate container for disposal. [3]

Disposal Considerations

-

Allyl(chloromethyl)dimethylsilane and any materials contaminated with it are considered hazardous waste.

-

Disposal must be carried out in accordance with local, state, and federal regulations. [3]* Do not dispose of waste into the sewer system. [3]* Empty containers should be handled with care as they may contain flammable residual vapors. [3]

Conclusion

Allyl(chloromethyl)dimethylsilane is a valuable reagent in chemical synthesis, but its flammability, reactivity, and potential health hazards demand careful and informed handling. Adherence to the principles of risk assessment, the consistent use of engineering controls and personal protective equipment, and a thorough understanding of emergency procedures are paramount to ensuring the safety of all laboratory personnel. By integrating these safety practices into all experimental workflows, researchers can confidently and safely leverage the synthetic utility of this compound.

References

-

ALLYL(CHLOROMETHYL)DIMETHYLSILANE, 95% - Gelest, Inc.

- Source: Gelest, Inc.

-

URL: [Link]

- Allyl(chloromethyl)dimethylsilane - Chem-Impex Source: Chem-Impex

- SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific

- SAFETY DATA SHEET - TCI Chemicals Source: TCI Chemicals

-

Allyl(chloromethyl)dimethylsilane | C6H13ClSi | CID 556526 - PubChem

- Source: N

-

URL: [Link]

- Allyl(chloromethyl)dimethylsilane 98% | Sigma-Aldrich Source: Sigma-Aldrich

- Buy Allyl(chloromethyl)dimethylsilane | 75422-66-1 - Smolecule Source: Smolecule

- SAFETY DATA SHEET - Thermo Fisher Scientific Source: Thermo Fisher Scientific

- Allyl(chloro)dimethylsilane 97 4028-23-3 - Sigma-Aldrich Source: Sigma-Aldrich

- SAFETY DATA SHEET - Sigma-Aldrich Source: Sigma-Aldrich

- Allyl(chloromethyl)dimethylsilane | 33558-75-7 | Tokyo Chemical Industry Co., Ltd.(APAC) Source: TCI Chemicals

-

allyl(chloromethyl)dimethylsilane cas no.33558-75-7 - Shanghai Minstar Chemical Co., Ltd

- Source: Shanghai Minstar Chemical Co., Ltd

-

URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy Allyl(chloromethyl)dimethylsilane | 75422-66-1 [smolecule.com]

- 3. gelest.com [gelest.com]

- 4. Allyl(chloromethyl)dimethylsilane | C6H13ClSi | CID 556526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. Allyl(chloromethyl)dimethylsilane 98% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for the Synthesis of Silicone Polymers Using Allyl(chloromethyl)dimethylsilane

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of functional silicone polymers utilizing allyl(chloromethyl)dimethylsilane as a key monomer. This versatile precursor, featuring both a readily polymerizable allyl group and a reactive chloromethyl functionality, offers a powerful platform for designing advanced silicone materials with tailored properties. This document explores the primary synthetic strategies, including hydrosilylation, controlled radical polymerization, and copolymerization techniques. For each methodology, the underlying chemical principles are elucidated, and step-by-step experimental protocols are provided. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical architecture of allyl(chloromethyl)dimethylsilane for the development of novel functional polymers.

Introduction: The Strategic Advantage of Allyl(chloromethyl)dimethylsilane in Silicone Polymer Synthesis

Silicone polymers, or polysiloxanes, are a class of materials renowned for their unique combination of an inorganic siloxane backbone (–Si–O–) and organic side groups.[1] This hybrid structure imparts exceptional properties such as high thermal stability, low-temperature flexibility, hydrophobicity, and biocompatibility, making them indispensable in a myriad of applications ranging from industrial coatings to advanced biomedical devices.[1][2][3]

The functionalization of silicone polymers is a key strategy to further expand their utility. By introducing specific chemical moieties, the physical and chemical properties of the resulting materials can be precisely tuned. Allyl(chloromethyl)dimethylsilane, with its dual functionality, serves as an exceptional building block for creating such tailored silicone polymers.[4][5] The allyl group provides a reactive site for polymerization, primarily through hydrosilylation or radical-mediated processes, while the chloromethyl group offers a versatile handle for post-polymerization modification via nucleophilic substitution reactions.[5][6] This dual reactivity allows for the synthesis of a wide array of functional silicones that would be challenging to produce using traditional methods.

This document will detail the primary synthetic routes for incorporating allyl(chloromethyl)dimethylsilane into silicone polymers and provide actionable protocols for their implementation in a laboratory setting.

Core Synthetic Methodologies

The synthesis of silicone polymers from allyl(chloromethyl)dimethylsilane can be broadly categorized into two main approaches:

-

Direct Polymerization: Utilizing the allyl group to form the polymer backbone.

-

Copolymerization: Incorporating the monomer into a growing polymer chain with other siloxane precursors.

Hydrosilylation Polymerization

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond like an alkene, is a cornerstone of silicone chemistry.[6][7][8] This reaction is typically catalyzed by platinum-based catalysts, such as Karstedt's catalyst, and offers a highly efficient and selective route to forming carbon-silicon bonds.[6][8] In the context of allyl(chloromethyl)dimethylsilane, this monomer can be reacted with a difunctional Si-H terminated siloxane oligomer to yield a linear polymer.

Mechanism of Platinum-Catalyzed Hydrosilylation (Chalk-Harrod Mechanism):

Caption: Simplified Chalk-Harrod mechanism for hydrosilylation.

Experimental Protocol: Synthesis of a Linear Polysiloxane via Hydrosilylation

Objective: To synthesize a linear silicone polymer by reacting allyl(chloromethyl)dimethylsilane with 1,1,3,3-tetramethyldisiloxane.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Allyl(chloromethyl)dimethylsilane | 148.71 | 1.49 g | 0.01 |

| 1,1,3,3-Tetramethyldisiloxane | 134.33 | 1.34 g | 0.01 |

| Karstedt's Catalyst (2% Pt in xylene) | - | 10 µL | - |

| Toluene (anhydrous) | - | 20 mL | - |

Procedure:

-

To a dry, nitrogen-purged 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add allyl(chloromethyl)dimethylsilane, 1,1,3,3-tetramethyldisiloxane, and anhydrous toluene.

-

Begin vigorous stirring and heat the mixture to 80°C in an oil bath.

-

Once the temperature has stabilized, add Karstedt's catalyst via a microliter syringe.

-

Monitor the reaction progress by Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹).

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

The solvent can be removed under reduced pressure to yield the crude polymer.

-

Purification can be achieved by precipitation of the polymer in a non-solvent such as methanol, followed by drying under vacuum.

Characterization: The resulting polymer can be characterized by ¹H NMR to confirm the structure and by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

Radical Polymerization

The allyl group of allyl(chloromethyl)dimethylsilane can also undergo free-radical polymerization, although it is generally less reactive than acrylic or styrenic monomers.[9] This method can be used to create homopolymers or to graft the silane onto other polymer backbones.

Workflow for Radical Polymerization:

Caption: General workflow for free-radical polymerization.

Experimental Protocol: Synthesis of Poly(allyl(chloromethyl)dimethylsilane) via Radical Polymerization

Objective: To synthesize a homopolymer of allyl(chloromethyl)dimethylsilane using a free-radical initiator.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Allyl(chloromethyl)dimethylsilane | 148.71 | 7.44 g | 0.05 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.082 g | 0.0005 |

| Toluene (anhydrous) | - | 25 mL | - |

Procedure:

-

Dissolve allyl(chloromethyl)dimethylsilane and AIBN in anhydrous toluene in a Schlenk flask.

-

Thoroughly degas the solution by three freeze-pump-thaw cycles.

-

After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70°C.

-

Allow the polymerization to proceed for 24 hours under a nitrogen atmosphere with stirring.

-

Cool the reaction mixture to room temperature and pour it into a large excess of cold methanol to precipitate the polymer.

-

Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

Characterization: The polymer's structure can be confirmed by ¹H and ¹³C NMR spectroscopy. The molecular weight and PDI can be determined by GPC.

Post-Polymerization Modification: Leveraging the Chloromethyl Group

A significant advantage of polymers derived from allyl(chloromethyl)dimethylsilane is the presence of the reactive chloromethyl side chains. These groups can be readily converted to a variety of other functionalities through nucleophilic substitution reactions. This allows for the synthesis of a library of functional polymers from a single precursor.

General Scheme for Post-Polymerization Modification:

Caption: Nucleophilic substitution on the chloromethyl group.

Experimental Protocol: Azidation of a Poly(allyl(chloromethyl)dimethylsilane)-co-(dimethylsiloxane)

Objective: To introduce azide functionalities onto a pre-formed silicone polymer containing chloromethyl groups.

Materials:

| Reagent | Amount |

| Polymer from Hydrosilylation Protocol | 1.0 g |

| Sodium Azide (NaN₃) | 0.5 g |

| Dimethylformamide (DMF) | 20 mL |

Procedure:

-

Dissolve the silicone polymer in DMF in a round-bottom flask.

-

Add sodium azide to the solution and stir vigorously.

-

Heat the reaction mixture to 60°C and maintain for 12 hours.

-

Cool the mixture to room temperature and pour it into a large volume of deionized water to precipitate the polymer.

-

Collect the polymer by filtration, wash thoroughly with water to remove residual DMF and salts, and then dry under vacuum.

Characterization: The successful conversion of the chloromethyl groups to azidomethyl groups can be confirmed by the appearance of a strong azide stretch in the FTIR spectrum (around 2100 cm⁻¹) and by changes in the chemical shifts in the ¹H NMR spectrum.

Safety and Handling

Allyl(chloromethyl)dimethylsilane is a reactive and flammable liquid.[10] It is corrosive and can cause burns.[10] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and to handle the flammable nature of the reagents.

Conclusion

Allyl(chloromethyl)dimethylsilane is a highly valuable monomer for the synthesis of functional silicone polymers. Its dual reactivity enables the straightforward production of polymers with precisely controlled architectures and a wide range of functionalities. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile building block in the development of new materials for diverse applications.

References

- A Technical Guide to the Synthesis and Polymerization of Functional Organopolysiloxanes - Benchchem.

- What are the synthesis and practical uses of Chloro(chloromethyl)dimethylsilane? - FAQ - Guidechem.

- Functional silicone oils and elastomers: new routes lead to new properties - RSC Publishing.

- Do-It-Yourself Functionalized Silicones Part 2: synthesis by ring opening polymerization of commercial cyclosiloxanes | Request PDF - ResearchGate.

- Special Issue : Synthesis of Functional Silicon Compounds - MDPI.

- Preparation of Modified Silicone Resin - Knowledge.

- Allyl(chloromethyl)dimethylsilane - Chem-Impex.

- Silicon Polymers: Preparations of Bouncing Putty (Silly Putty) - MSU chemistry.

- Chemistry - Synthesis methyl chlorosilanes - Silicones Europe.

- Silicone containing copolymers: Synthesis, properties and applications.

- Allyl(chloro)dimethylsilane 97 4028-23-3 - Sigma-Aldrich.

- Buy Allyl(chloromethyl)dimethylsilane | 75422-66-1 - Smolecule.

- Silicone Chemistry Overview|Dow Corning.

- Selective hydrosilylation of allyl chloride with trichlorosilane - PMC - NIH.

- Polydimethylsiloxane Composites Characterization and Its Applications: A Review - MDPI.

- Design, Synthesis, and Characterization of Next-Generation Polysiloxanes - eScholarship.

- (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane - ResearchGate.

- Free-radical polymerization of allyl compounds | Semantic Scholar.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Characterization of Next-Generation Polysiloxanes [escholarship.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy Allyl(chloromethyl)dimethylsilane | 75422-66-1 [smolecule.com]

- 6. Functional silicone oils and elastomers: new routes lead to new properties - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03531J [pubs.rsc.org]

- 7. cdm21054.contentdm.oclc.org [cdm21054.contentdm.oclc.org]

- 8. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. 丙烯基氯化二甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Allyl(chloromethyl)dimethylsilane as a High-Performance Coupling Agent in Composite Materials

Abstract

This technical guide provides a comprehensive overview of Allyl(chloromethyl)dimethylsilane (ACDMS) as a versatile and highly effective coupling agent for enhancing the performance of composite materials. ACDMS is an organosilicon compound featuring a unique dual-functionality with both an allyl and a chloromethyl group, enabling it to form robust covalent bonds between inorganic reinforcements and organic polymer matrices.[1][2] This note details the fundamental mechanisms of action, provides step-by-step protocols for surface treatment and composite fabrication, and discusses key characterization techniques for validating the efficacy of the treatment. The information presented is intended for researchers, materials scientists, and engineers aiming to improve the interfacial adhesion, mechanical strength, and durability of advanced composite systems.

Introduction to Allyl(chloromethyl)dimethylsilane (ACDMS)

Silane coupling agents are essential components in the field of materials science, acting as molecular bridges at the interface between inorganic fillers (e.g., glass fibers, silica, metal oxides) and organic polymer matrices.[1] This interfacial bonding is critical for transferring stress from the flexible polymer to the rigid filler, thereby enhancing the overall mechanical properties of the composite.[3][4]

Allyl(chloromethyl)dimethylsilane stands out due to its distinct molecular architecture.[2] Unlike traditional silanes with a single type of organofunctional group, ACDMS possesses two reactive sites:

-

An allyl group (CH₂=CH-CH₂) , which can participate in free-radical polymerization or thiol-ene reactions, making it highly compatible with matrices like unsaturated polyesters, vinyl esters, and various elastomers.[1][5]

-

A chloromethyl group (-CH₂Cl) , which can undergo nucleophilic substitution reactions, allowing it to bond with resins containing amine, hydroxyl, or thiol functionalities, such as epoxies and polyamides.[2]

This dual reactivity provides a wider processing window and compatibility with a broader range of polymer systems compared to single-functionality silanes.

Physicochemical Properties of ACDMS

| Property | Value | Reference |

| CAS Number | 33558-75-7 | [6] |

| Molecular Formula | C₆H₁₃ClSi | [1][6] |

| Molecular Weight | 148.71 g/mol | [1][6] |

| Appearance | Colorless clear liquid | [1] |

| Boiling Point | 162-163 °C / 768 mmHg | [7] |

| Refractive Index (n20D) | 1.45 | [1] |

Mechanism of Action as a Coupling Agent

The efficacy of ACDMS as a coupling agent stems from its ability to form two distinct types of chemical bonds: one with the inorganic substrate and another with the organic polymer matrix. This process can be understood in two primary stages.

Stage 1: Reaction with the Inorganic Substrate

The dimethylsilyl portion of the ACDMS molecule is responsible for bonding to the inorganic filler. While ACDMS is a chlorosilane, its mechanism is analogous to common alkoxysilanes used for surface treatment.

-

Hydrolysis: In the presence of surface moisture on the inorganic filler (or added water), the chloro-silyl group (-Si-Cl) can hydrolyze to form a silanol group (-Si-OH). This is a critical first step for bonding.

-

Condensation: The newly formed silanol groups can then undergo a condensation reaction with the hydroxyl groups present on the surface of the inorganic filler (e.g., Si-OH on a glass or silica surface). This results in the formation of stable, covalent Si-O-Substrate bonds.

-

Oligomerization: Adjacent silanol molecules on the surface can also co-condense to form a durable, cross-linked polysiloxane layer (Si-O-Si bonds) at the interface.[8] This network structure enhances the robustness of the interfacial region.

Stage 2: Reaction with the Polymer Matrix

Once anchored to the filler surface, the outward-facing allyl and chloromethyl groups are available to react with the polymer matrix during the composite's curing or polymerization process.

-

Allyl Group Interaction: The allyl group's double bond is readily available for reactions such as free-radical polymerization, making it ideal for integration into thermosetting resins like unsaturated polyesters or vinyl esters. It can also undergo hydrosilylation or thiol-ene "click" reactions for specialized polymer systems.[1][5][9]

-

Chloromethyl Group Interaction: The chloromethyl group provides a reactive site for nucleophilic substitution.[2] For example, the amine groups in an epoxy hardener can react with the chloromethyl group, displacing the chloride and forming a stable C-N bond that covalently links the filler to the epoxy network.

The following diagram illustrates the comprehensive coupling mechanism of ACDMS.

Caption: General workflow for filler surface treatment.

Protocol for Composite Fabrication (Example: Epoxy Resin)

This protocol describes the incorporation of ACDMS-treated silica into a standard two-part epoxy system.

Materials:

-

ACDMS-treated silica (from Protocol 3.1)

-

Untreated silica (for control sample)

-

Epoxy Resin (e.g., Bisphenol A diglycidyl ether)

-

Amine-based Hardener

-

Vacuum mixer or planetary centrifugal mixer

-

Molds for casting test specimens

Procedure:

-

Dispersion: Accurately weigh the desired amount of ACDMS-treated silica (e.g., 10% by weight of the final composite). Add the filler to the epoxy resin part A.

-

Mixing: Mix the filler into the resin using a high-shear or planetary centrifugal mixer until a homogenous dispersion is achieved. Applying a vacuum during this step is recommended to remove entrapped air.

-

Degassing: Place the resin-filler mixture in a vacuum chamber for 15-30 minutes to remove any residual air bubbles.

-

Hardener Addition: Add the stoichiometric amount of the amine hardener to the mixture and mix thoroughly for 2-5 minutes, avoiding the introduction of new air bubbles.

-

Casting: Pour the final mixture into the prepared molds.

-

Curing: Cure the cast composites according to the epoxy manufacturer's recommendations (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 3 hours).

-

Testing: Once fully cured and cooled, demold the specimens for mechanical and thermal characterization. [3][10]

Characterization and Validation

To validate the effectiveness of the ACDMS treatment, a combination of surface analysis and bulk material testing is recommended.

| Characterization Technique | Purpose | Expected Outcome for Successful Treatment |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the chemical bonding of the silane to the filler. | Appearance of new peaks corresponding to Si-O-Si and Si-O-Substrate bonds on the treated filler's spectrum. [8][11] |

| Contact Angle Measurement | To assess the change in surface energy of the filler. | An increase in the water contact angle, indicating a shift from a hydrophilic (untreated) to a more hydrophobic/organophilic surface. [8][12] |

| Scanning Electron Microscopy (SEM) | To visualize the filler-matrix interface on a fractured surface of the composite. | Improved adhesion, with less evidence of filler pull-out and fewer voids at the interface compared to the control. |

| Mechanical Testing (e.g., Tensile, Flexural) | To quantify the improvement in the composite's bulk properties. | Significant increases in tensile strength, flexural modulus, and toughness compared to composites with untreated filler. [13] |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the composite. | An increase in the onset degradation temperature, indicating enhanced thermal stability due to improved interfacial bonding. [11] |

Conclusion

Allyl(chloromethyl)dimethylsilane is a powerful and versatile coupling agent for creating high-performance composite materials. Its unique dual-functional organo-groups allow for strong covalent bonding to a wide variety of polymer matrices, while its silane functionality ensures robust adhesion to inorganic reinforcements. By following the detailed protocols for surface treatment and incorporating rigorous characterization methods, researchers can effectively leverage ACDMS to significantly enhance the mechanical, thermal, and long-term durability of their composite systems.

References

-

APPLICATION OF SILANE COUPLING AGENTS TO ABACA FIBERS FOR HYDROPHOBIC MODIFICATION. Cellulose Chemistry and Technology. [Link]

-

FTIR spectra and contact angle characterization of silane coupling... ResearchGate. [Link]

-

FTIR and Contact Angle Measurements of Surface Modified Polymers. EAG Laboratories. [Link]

-

Design and Characterization of Silane-Modified Bio-Based Non-Isocyanate Polyurethane Coatings for Advanced Surface Applications. MDPI. [Link]

-

(chloromethyl)dimethylphenylsilane - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Allyl(chloromethyl)dimethylsilane | C6H13ClSi | CID 556526 - PubChem. National Institutes of Health. [Link]

-

Surface characterization of silane-treated industrial glass fibers. Åbo Akademi University. [Link]

-

Allyl(chloromethyl)dimethylsilane (C6H13ClSi) - PubChemLite. PubChem. [Link]

-

Silane Coupling Agents. Shin-Etsu Silicone. [Link]

-

Selective hydrosilylation of allyl chloride with trichlorosilane. National Institutes of Health. [Link]

-

Significance of Polymers with “Allyl” Functionality in Biomedicine. National Institutes of Health. [Link]

-

Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. MDPI. [Link]

-

ME 4791 Mechanical Behavior of Composites (Elective). Georgia Institute of Technology. [Link]

-

ALLYL(CHLOROMETHYL)DIMETHYLSILANE, 95% - Gelest, Inc. Gelest. [Link]

-

Simulation of the mechanical properties of fibrous composites by the bridging micromechanics model. Elsevier. [Link]

-

Morphological, Mechanical and Gas Penetration Properties of Elastomer Composites with Hybrid Fillers. MDPI. [Link]

-

Composite Materials: A Review of Polymer and Metal Matrix Composites, Their Mechanical Characterization, and Mechanical Properties. ResearchGate. [Link]

-

Chemical Modification of some 4-Chloromethyl Styrene Polymers with Highly Sterically Hindered Tris(trimethylsilyl)methyl Groups. SID. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy Allyl(chloromethyl)dimethylsilane | 75422-66-1 [smolecule.com]

- 3. me.gatech.edu [me.gatech.edu]

- 4. app.cafeprozhe.com [app.cafeprozhe.com]

- 5. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allyl(chloromethyl)dimethylsilane | C6H13ClSi | CID 556526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. アリルクロロジメチルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 9. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. eag.com [eag.com]

- 13. mdpi.com [mdpi.com]

Application Note: Surface Engineering of Silica Nanoparticles with Allyl(chloromethyl)dimethylsilane

This Application Note is designed for researchers and drug development professionals seeking to functionalize silica nanoparticles (SiO₂ NPs) with Allyl(chloromethyl)dimethylsilane (ACDMS) .

Technical Note on Reagent Specificity: This guide addresses the specific use of Allyl(chloromethyl)dimethylsilane (CAS 33558-75-7).

-

Crucial Distinction: Unlike standard silanizing agents (e.g., Allyl(chloro)dimethylsilane), ACDMS is a tetra-organosilane . It lacks hydrolyzable groups (Cl, OMe, OEt) directly attached to the silicon atom.

-

Implication: ACDMS cannot react with bare silica surface silanols (Si-OH) via direct condensation.

-

Solution: This protocol details the Hydrosilylation Strategy (grafting to hydride-modified silica) and the Nucleophilic Substitution Strategy (grafting to amine-modified silica) to utilize this unique bifunctional reagent.

Executive Summary

Allyl(chloromethyl)dimethylsilane (ACDMS) is a bifunctional organosilane containing an allyl group (olefinic handle) and a chloromethyl group (electrophilic handle). Its unique structure allows for the creation of hydrolytically stable carbosilane linkages on silica surfaces, superior to traditional siloxane (Si-O-Si) bonds.

This guide provides two distinct workflows:

-

Protocol A (Chloromethyl-Functionalization): Anchoring via the allyl group to create a surface primed for Atom Transfer Radical Polymerization (ATRP) or nucleophilic substitution.

-

Protocol B (Allyl-Functionalization): Anchoring via the chloromethyl group to amine-functionalized silica to create a reactive olefinic surface.

Reagent Profile & Material Science

| Property | Specification | Critical Insight |

| Compound | Allyl(chloromethyl)dimethylsilane | Bifunctional: Contains reactive alkene and alkyl halide. |

| CAS Number | 33558-75-7 | Distinct from Allyl(chloro)dimethylsilane (CAS 4028-23-3). |

| Formula | Tetra-organosilane (Si-C bonds only).[1] | |

| Reactivity | Inert to Si-OH | Requires Si-H (Hydrosilylation) or -NH₂ (Alkylation) on surface. |

| Stability | High | Forms hydrolytically stable Si-C bonds upon grafting. |

Mechanistic Strategy

The choice of protocol depends on the desired surface functionality:

-

Target: Stable Chloromethyl Surface: Use Protocol A . The allyl group reacts with surface hydrides (Si-H), leaving the chloromethyl group exposed. This is ideal for initiating polymer brushes (ATRP) directly from the particle.

-

Target: Cationic Allyl Surface: Use Protocol B . The chloromethyl group alkylates surface amines, anchoring the silane and leaving the allyl group available for thiol-ene click chemistry or polymerization.

Experimental Protocols

Protocol A: Hydrosilylation (Grafting-to Hydride Silica)

Creates a hydrolytically stable, chloromethyl-terminated surface.

Phase 1: Preparation of Hydride-Modified Silica (Si-H)

Before using ACDMS, the native silica must be converted to hydride-silica.

-

Activation: Disperse 1.0 g of SiO₂ NPs in 50 mL anhydrous Toluene. Sonicate for 30 min.

-

Reagent Addition: Add 2.0 mL of Chlorodimethylsilane (CAS 1066-35-9).

-

Note: Use a slight excess to ensure full coverage of silanols.

-

-

Reaction: Reflux at 80°C for 12 hours under Nitrogen atmosphere.

-

Washing: Centrifuge (10,000 rpm, 15 min). Wash 3x with Toluene, 2x with Ethanol.

-

Drying: Vacuum dry at 60°C.

-

Validation: FTIR should show a sharp peak at ~2150 cm⁻¹ (Si-H stretch).

-

Phase 2: Anchoring Allyl(chloromethyl)dimethylsilane

-

Dispersion: Disperse 0.5 g of Si-H modified NPs (from Phase 1) in 30 mL anhydrous Toluene.

-

Catalyst: Add 50 µL of Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution).

-

Why: Platinum catalyzes the anti-Markovnikov addition of Si-H across the allyl double bond.

-

-

Reagent Addition: Add 1.0 mL of Allyl(chloromethyl)dimethylsilane .

-

Reaction: Heat to 90°C for 24 hours under inert atmosphere (Ar or N₂).

-

Purification: Centrifuge and wash extensively with Toluene (to remove unreacted silane) and Methanol.

-

Storage: Store particles in a desiccator or dispersed in a non-nucleophilic solvent (e.g., DCM).

Protocol B: Nucleophilic Substitution (Grafting-to Amine Silica)

Creates an allyl-terminated surface via an amine linkage.

-

Substrate: Start with APTES-modified Silica (Amino-functionalized).

-

Pre-check: Verify amine content via Kaiser test or Zeta potential (> +25 mV at pH 4).

-

-

Dispersion: Suspend 0.5 g APTES-SiO₂ in 40 mL dry Acetonitrile (ACN).

-

Base: Add 1.5 equivalents (relative to surface amines) of Diisopropylethylamine (DIPEA) to scavenge HCl.

-

Reagent Addition: Add 2.0 mL Allyl(chloromethyl)dimethylsilane .

-

Mechanism:[2] The surface amine attacks the chloromethyl carbon (

reaction), displacing chloride.

-

-

Reaction: Reflux at 70°C for 16-24 hours.

-

Optimization: Addition of catalytic Potassium Iodide (KI) can accelerate the reaction (Finkelstein exchange).

-

-

Washing: Wash 3x with ACN, 2x with Ethanol to remove ammonium salts.

Workflow Visualization

Figure 1: Decision tree for functionalizing silica with Allyl(chloromethyl)dimethylsilane based on the desired end-group.

Characterization & Troubleshooting

Analytical Validation

| Technique | Expected Signal (Protocol A) | Expected Signal (Protocol B) |

| FTIR | Loss of Si-H (2150 cm⁻¹). Appearance of C-H (2900-2960 cm⁻¹). | Appearance of C=C alkene stretch (~1630 cm⁻¹). |

| TGA | Mass loss 200-600°C corresponding to organic monolayer (~5-10 wt%). | Distinct mass loss steps (APTES + ACDMS). |

| XPS | Detection of Cl 2p peak (Chlorine signal). | Detection of N 1s (Nitrogen) and Si 2p. |

| ¹³C CP-MAS NMR | Peak at ~28 ppm ( | Peaks at ~114 & 134 ppm (Allyl carbons). |

Troubleshooting Guide

-

Issue: Low grafting density in Protocol A.

-

Cause: Catalyst poisoning or moisture.

-

Fix: Ensure strictly anhydrous Toluene. Use fresh Karstedt’s catalyst. Verify Si-H intermediate via FTIR before proceeding.

-

-

Issue: Particle aggregation.

-

Cause: Cross-linking or incomplete washing.

-

Fix: Perform reaction in dilute conditions (<20 mg/mL). Use sonication during washing steps.

-

-

Issue: No Chlorine signal in XPS (Protocol A).

References

-

Gelest, Inc. "Allyl(chloromethyl)dimethylsilane - Product Specification & Properties."[2][5] Gelest Catalog. Accessed 2024. Link

-

Pesek, J. J., & Matyska, M. T. (2002). "Synthesis and characterization of hydride-based stationary phases for HPLC." Journal of Separation Science, 25(15-17), 1217-1225. (Foundational protocol for Hydride-Silica Hydrosilylation). Link

- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. (Authoritative text on Carbon-Functional Silane reactivity).

-

Sigma-Aldrich. "Allyl(chloro)dimethylsilane vs. Allyl(chloromethyl)dimethylsilane Structure Comparison."[6] Sigma-Aldrich Technical Library. Link

-

Pyun, J., & Matyjaszewski, K. (2001). "Synthesis of Nanocomposite Organic/Inorganic Hybrid Materials Using Controlled/Living Radical Polymerization." Chemistry of Materials, 13(10), 3436–3448. (Application of chloromethyl-initiators on silica). Link

Sources

- 1. Buy Allyl(chloromethyl)dimethylsilane | 75422-66-1 [smolecule.com]

- 2. gelest.com [gelest.com]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. Allyl(chloro)dimethylsilane 97 4028-23-3 [sigmaaldrich.com]

Application Notes and Protocols for Hydrosilylation Reactions Involving Allyl(chloromethyl)dimethylsilane

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for conducting hydrosilylation reactions with allyl(chloromethyl)dimethylsilane. This versatile organosilane serves as a critical building block in the synthesis of advanced materials and functionalized organic molecules.[1] This document emphasizes scientific integrity, providing detailed explanations for experimental choices and robust, self-validating protocols.

Introduction: The Significance of Allyl(chloromethyl)dimethylsilane in Synthesis

Allyl(chloromethyl)dimethylsilane is a bifunctional organosilicon compound featuring both a reactive allyl group and a chloromethyl moiety. This unique structure makes it an invaluable intermediate in polymer chemistry and materials science.[1] The allyl group readily participates in hydrosilylation, a powerful reaction for forming stable silicon-carbon bonds, while the chloromethyl group offers a site for subsequent nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

The products of hydrosilylation reactions involving allyl(chloromethyl)dimethylsilane are key components in the formulation of specialty silicones, coatings, adhesives, and coupling agents designed to enhance adhesion between organic and inorganic materials.[1]

Mechanistic Insights into Hydrosilylation

The transition metal-catalyzed hydrosilylation of alkenes is a cornerstone of organosilicon chemistry.[2] The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[3]

The Chalk-Harrod Mechanism entails the following key steps:

-

Oxidative Addition: The hydrosilane oxidatively adds to the low-valent metal catalyst (typically platinum).

-

Olefin Coordination: The alkene (allyl(chloromethyl)dimethylsilane) coordinates to the metal center.

-

Migratory Insertion: The coordinated alkene inserts into the metal-hydride bond. This step is often regioselective, with anti-Markovnikov addition being the predominant pathway, leading to the terminal silyl group.

-

Reductive Elimination: The resulting alkylsilyl-metal complex undergoes reductive elimination to yield the final product and regenerate the active catalyst.

A modified Chalk-Harrod mechanism is also proposed where the alkene inserts into the metal-silicon bond. Both pathways can be operative, and the dominant route can be influenced by the specific catalyst and substrates employed.[3][4]

Potential Side Reactions:

It is crucial to be aware of potential side reactions that can impact the yield and purity of the desired product. These include:

-

Isomerization of the alkene: The catalyst can promote the migration of the double bond.

-

Dehydrogenative silylation: This results in the formation of a vinylsilane and dihydrogen.

-

Hydrogenation of the alkene: The hydrosilane can act as a source of hydrogen, leading to the reduction of the double bond.[5]

Careful selection of the catalyst and optimization of reaction conditions are paramount to minimizing these undesired pathways.

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Experimental Protocols

The following protocols provide a general framework for the hydrosilylation of allyl(chloromethyl)dimethylsilane with various hydrosilanes. Optimization of the reaction conditions, particularly temperature and catalyst loading, is recommended for each specific substrate pairing.

Materials and Equipment

| Reagents | Equipment |

| Allyl(chloromethyl)dimethylsilane (≥95%) | Schlenk line or glovebox for inert atmosphere |

| Hydrosilane (e.g., 1,1,1,3,5,5,5-heptamethyltrisiloxane, tetramethyldisiloxane) | Round-bottom flasks, oven-dried |

| Hydrosilylation catalyst (e.g., Karstedt's catalyst, Speier's catalyst) | Magnetic stirrer with heating capabilities |

| Anhydrous solvent (e.g., toluene, xylene) | Syringes and needles for liquid transfers |

| Condenser | |

| Septa | |

| NMR tubes, GC-MS vials | |

| Rotary evaporator | |

| Vacuum distillation apparatus |

Safety Precautions

-

Allyl(chloromethyl)dimethylsilane is a flammable liquid and vapor and causes serious eye irritation. [6]

-

Always work in a well-ventilated fume hood. [7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (neoprene or nitrile rubber), and a lab coat. [6][7]

-

Keep away from heat, sparks, open flames, and hot surfaces. [7][8]

-

Ground/bond container and receiving equipment to prevent static discharge. [6]

-

Handle under an inert atmosphere (e.g., argon or nitrogen) as the reagents can be moisture-sensitive. [7]

-

In case of skin contact, wash immediately with soap and plenty of water. [5]

-

In case of eye contact, rinse cautiously with water for several minutes. [5]

General Protocol for Platinum-Catalyzed Hydrosilylation

This protocol is a starting point and may require optimization.

-

Preparation:

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere.

-

Prepare a stock solution of the platinum catalyst (e.g., Karstedt's catalyst) in anhydrous toluene or xylene for accurate dispensing of small quantities.

-

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere, add allyl(chloromethyl)dimethylsilane (1.0 equivalent).

-

Add the desired hydrosilane (typically 1.0 to 1.2 equivalents).

-

If using a solvent, add anhydrous toluene or xylene (the reaction can often be run neat).

-

-

Catalyst Addition and Reaction:

-

While stirring, add the platinum catalyst solution via syringe. A typical catalyst loading is in the range of 10-50 ppm of platinum relative to the alkene.

-

Heat the reaction mixture to the desired temperature (often between 40-80 °C).[9]

-

Monitor the reaction progress by ¹H NMR spectroscopy (disappearance of the Si-H proton signal, typically around 4.7 ppm) or by GC-MS.[9] Reactions are often complete within 2-4 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to remove any unreacted starting materials and catalyst residues.[9]

-

Caption: Experimental workflow for a typical hydrosilylation reaction.

Characterization of Products

The successful synthesis of the hydrosilylation product can be confirmed by standard analytical techniques:

-

¹H NMR: Look for the disappearance of the Si-H proton and the appearance of new signals corresponding to the propyl linkage.

-

¹³C NMR: Confirm the formation of the new C-Si and C-C bonds.

-

²⁹Si NMR: Observe the shift in the silicon resonance upon formation of the new Si-C bond.

-

FT-IR: The characteristic Si-H stretching vibration (around 2100-2200 cm⁻¹) should be absent in the final product.

-

GC-MS: Determine the purity and confirm the molecular weight of the product.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or slow reaction | Inactive catalyst, insufficient temperature, presence of inhibitors (e.g., sulfur compounds). | Use a fresh batch of catalyst, increase the reaction temperature in increments, ensure high purity of reagents and solvents. |

| Formation of by-products | Reaction temperature too high, incorrect catalyst loading, prolonged reaction time. | Optimize the reaction temperature (lower may be better), screen different catalyst concentrations, monitor the reaction closely and stop when complete. |

| Product discoloration (darkening) | Formation of platinum colloids (platinum black). | Use a catalyst inhibitor or a more stable catalyst system. Purify the product by distillation. |

| Low yield | Incomplete reaction, loss of product during work-up. | Ensure the reaction goes to completion, optimize purification procedure (e.g., careful distillation). |

Conclusion

Hydrosilylation reactions involving allyl(chloromethyl)dimethylsilane provide a versatile and efficient route to a wide range of functionalized organosilicon compounds. By understanding the underlying mechanism, adhering to strict safety protocols, and carefully controlling reaction parameters, researchers can successfully synthesize novel materials with tailored properties for a multitude of applications. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this important synthetic transformation.

References

- Gelest, Inc. (2016, August 5). ALLYL(CHLOROMETHYL)

- Fisher Scientific. (2025, December 22). Allyl(chloromethyl)

- Rbihi, Z., et al. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Open Access Library Journal, 8, 1-17.

- Sigma-Aldrich. (2024, September 7). 2-(Chloromethyl)

- Chem-Impex. (n.d.). Allyl(chloromethyl)dimethylsilane.

- Sigma-Aldrich. (n.d.).

- Troegel, D., & Stohrer, J. (2011). Hydrosilylation of Olefins: A Story from an Industrial Point of View.

- Marciniec, B. (Ed.). (2009).

- Nakajima, Y., & Shimada, S. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane.

- Chemistry LibreTexts. (2023, June 30).

- Igarashi, M., et al. (2003). Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. Journal of Organometallic Chemistry, 686(1-2), 117-125.

- Onishi, Y., & Takeda, K. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Advances, 5(26), 20603-20616.

- Smolecule. (2023, August 20). Allyl(chloromethyl)dimethylsilane.

- Matyjaszewski, K., & Gnanou, Y. (Eds.). (2017).

- Chirik, P. J. (2015). Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts.

- Nakajima, Y., & Shimada, S. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed.

- Rbihi, Z., et al. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Scientific Research Publishing.

- Nakajima, Y., & Shimada, S. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PMC - NIH.

Sources

- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction [sciepub.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts [scirp.org]

Allyl(chloromethyl)dimethylsilane: A Versatile Protecting Group for Advanced Organic Synthesis

Introduction: Navigating the Complexities of Multi-Step Synthesis with Allyl(chloromethyl)dimethylsilane

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. Allyl(chloromethyl)dimethylsilane (ACDMS) emerges as a versatile and valuable reagent in the synthetic chemist's toolkit, offering a unique combination of a silyl ether protecting group with the orthogonal deprotection capabilities of an allyl moiety. This dual functionality allows for the selective masking and unmasking of sensitive functional groups, such as alcohols, amines, and carboxylic acids, under specific and mild conditions.

The silicon-oxygen bond of the resulting silyl ether provides robust protection during various synthetic transformations, while the allyl group offers a distinct handle for cleavage through transition metal-catalyzed reactions. This orthogonality is crucial in the synthesis of complex molecules, where multiple protecting groups may be employed and must be removed selectively without affecting others. This guide provides a comprehensive overview of the application of ACDMS in protecting group chemistry, detailing the underlying mechanisms, providing field-proven protocols, and offering insights into its strategic implementation in research and drug development.

The Chemistry of Allyl(chloromethyl)dimethylsilane Protection and Deprotection

The utility of ACDMS as a protecting group stems from its unique molecular architecture. The chloromethyl group facilitates the initial silylation of nucleophilic functional groups, while the allyl group remains inert during this process, ready for a subsequent, selective deprotection step.

Mechanism of Protection

The protection of an alcohol with ACDMS typically proceeds via a nucleophilic substitution reaction. In the presence of a suitable base, such as imidazole or a tertiary amine, the alcohol is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic silicon atom of ACDMS, displacing the chloride ion and forming a stable allyl(dimethyl)silyl ether.

Caption: Protection of an alcohol with ACDMS.

Mechanism of Deprotection: The Role of the Allyl Group

The key advantage of the allyl(dimethyl)silyl protecting group lies in its selective removal under conditions that often leave other protecting groups, such as many other silyl ethers, esters, and carbamates, intact. The deprotection is typically achieved through a two-step process involving isomerization of the allyl group to a more labile vinylsilane, followed by hydrolysis, or more commonly, through a palladium-catalyzed allyl transfer reaction.

In the presence of a palladium(0) catalyst, the allyl group of the silyl ether can be transferred to a nucleophilic scavenger, such as dimedone or morpholine, regenerating the free alcohol. This process is highly efficient and proceeds under neutral and mild conditions.

Caption: Palladium-catalyzed deprotection of an allyl(dimethyl)silyl ether.

Application Notes and Protocols

The following protocols are provided as a guide for the protection and deprotection of common functional groups using ACDMS. These are representative procedures and may require optimization based on the specific substrate and desired outcome.

Protection of Primary Alcohols

Primary alcohols can be efficiently protected as their allyl(dimethyl)silyl ethers using standard silylation conditions. The choice of base and solvent is critical for achieving high yields.

Protocol 1: Protection of a Primary Alcohol with ACDMS

| Parameter | Condition |

| Substrate | Primary Alcohol (e.g., Benzyl Alcohol) |

| Reagent | Allyl(chloromethyl)dimethylsilane (1.2 equiv.) |

| Base | Imidazole (2.5 equiv.) |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Time | 2-4 hours |

| Typical Yield | >90% |

Step-by-Step Methodology:

-

To a solution of the primary alcohol (1.0 equiv.) in anhydrous DMF (0.5 M) under an inert atmosphere (e.g., argon or nitrogen), add imidazole (2.5 equiv.).

-

Stir the mixture at room temperature until all the imidazole has dissolved.

-

Slowly add Allyl(chloromethyl)dimethylsilane (1.2 equiv.) to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

-

Imidazole: Acts as a base to deprotonate the alcohol and also as a nucleophilic catalyst, accelerating the silylation reaction.

-

DMF: A polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction.

-

Anhydrous Conditions: Essential to prevent hydrolysis of the ACDMS reagent.

Protection of Amines

Primary and secondary amines can also be protected using ACDMS, although the reaction conditions may need to be adjusted to account for the higher nucleophilicity of amines compared to alcohols.

Protocol 2: Protection of a Primary Amine with ACDMS

| Parameter | Condition |

| Substrate | Primary Amine (e.g., Benzylamine) |

| Reagent | Allyl(chloromethyl)dimethylsilane (1.1 equiv.) |

| Base | Triethylamine (2.2 equiv.) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Time | 3-6 hours |

| Typical Yield | 85-95% |

Step-by-Step Methodology:

-

Dissolve the primary amine (1.0 equiv.) and triethylamine (2.2 equiv.) in anhydrous DCM (0.5 M) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add Allyl(chloromethyl)dimethylsilane (1.1 equiv.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for an additional 3-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the product by flash chromatography.

Causality of Experimental Choices:

-

Triethylamine: A non-nucleophilic base used to neutralize the HCl generated during the reaction. A slight excess is used to ensure complete reaction.

-

DCM: A less polar solvent compared to DMF, which can be advantageous for the workup of amine products.

-

0 °C to Room Temperature: Initial cooling helps to control the exothermic reaction, followed by warming to ensure completion.

Protection of Carboxylic Acids

The protection of carboxylic acids as allyl(dimethyl)silyl esters can be achieved, but these esters are generally more labile than their alcohol and amine counterparts.

Protocol 3: Protection of a Carboxylic Acid with ACDMS

| Parameter | Condition |

| Substrate | Carboxylic Acid (e.g., Benzoic Acid) |

| Reagent | Allyl(chloromethyl)dimethylsilane (1.5 equiv.) |

| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.) |

| Solvent | Anhydrous Acetonitrile (MeCN) |

| Temperature | Room Temperature |

| Time | 12-24 hours |

| Typical Yield | 70-85% |

Step-by-Step Methodology:

-

To a solution of the carboxylic acid (1.0 equiv.) in anhydrous acetonitrile (0.5 M) under an inert atmosphere, add DBU (1.5 equiv.).

-

Stir the mixture for 10-15 minutes at room temperature.

-

Add Allyl(chloromethyl)dimethylsilane (1.5 equiv.) and continue stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, dilute with diethyl ether and wash with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄ and concentrate.

-

Purify by flash chromatography.

Causality of Experimental Choices:

-

DBU: A strong, non-nucleophilic base suitable for deprotonating carboxylic acids to form the carboxylate anion.

-

Acetonitrile: A polar aprotic solvent that facilitates the reaction of the carboxylate salt.

-

Longer Reaction Time: The formation of silyl esters can be slower compared to silyl ethers and silylamines.

Deprotection of Allyl(dimethyl)silyl Ethers

The selective removal of the allyl(dimethyl)silyl group is a key feature of this protecting group strategy. Palladium-catalyzed deallylation is the most common and efficient method.

Protocol 4: Palladium-Catalyzed Deprotection

| Parameter | Condition |

| Substrate | Allyl(dimethyl)silyl protected compound |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) |

| Scavenger | Dimedone (2.0 equiv.) or Morpholine (10 equiv.) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Time | 1-3 hours |

| Typical Yield | >90% |

Step-by-Step Methodology:

-

Dissolve the allyl(dimethyl)silyl-protected substrate (1.0 equiv.) in anhydrous THF (0.1 M) under an inert atmosphere.

-

Add the allyl scavenger (e.g., dimedone, 2.0 equiv.).

-

Add the Pd(PPh₃)₄ catalyst (0.05 equiv.).

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography to isolate the deprotected compound.

Causality of Experimental Choices:

-

Pd(PPh₃)₄: A widely used and effective palladium(0) catalyst for allyl transfer reactions.

-

Allyl Scavenger: A nucleophile that irreversibly traps the allyl group from the palladium complex, driving the reaction to completion.

-

THF: A common solvent for palladium-catalyzed reactions, providing good solubility for the substrate and reagents.

Caption: General experimental workflow for using ACDMS as a protecting group.

Orthogonality and Strategic Considerations

The allyl(dimethyl)silyl protecting group is orthogonal to a wide range of other protecting groups. It is stable to acidic and basic conditions that would cleave other silyl ethers (e.g., TMS) or esters. Conversely, the deprotection conditions for the allyl(dimethyl)silyl group (palladium catalysis) are mild and will not affect many other protecting groups.

Table of Orthogonality:

| Protecting Group | Stable to ACDMS Deprotection (Pd(0), Scavenger) | Cleavage of ACDMS Stable to this Deprotection |

| Boc | Yes | Acid (e.g., TFA) |

| Cbz | Yes | Hydrogenolysis (H₂, Pd/C) |

| Fmoc | Yes | Base (e.g., Piperidine) |

| TBDMS | Generally Yes | Fluoride (e.g., TBAF) |

| Benzyl Ether | Yes | Hydrogenolysis (H₂, Pd/C) |

| Esters (Me, Et) | Yes | Saponification (e.g., LiOH) |

This orthogonality allows for the selective deprotection of the allyl(dimethyl)silyl group in the presence of these other common protecting groups, enabling complex synthetic strategies.

Conclusion

Allyl(chloromethyl)dimethylsilane is a powerful tool for the protection of alcohols, amines, and carboxylic acids in organic synthesis. Its unique combination of a robust silyl protecting group with an orthogonally cleavable allyl handle provides chemists with a high degree of flexibility and control in multi-step synthetic sequences. The mild conditions required for both protection and, particularly, deprotection make it an attractive choice for the synthesis of sensitive and complex target molecules. By understanding the underlying mechanisms and employing the optimized protocols described herein, researchers and drug development professionals can effectively leverage the advantages of ACDMS to streamline their synthetic endeavors and accelerate the discovery of new chemical entities.

References

- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.

-

Guindon, Y.; Yoakim, C.; Morton, H. E. Allyl dimethylsilyl ethers as protecting groups for alcohols. J. Org. Chem.1984 , 49 (21), 3912–3920. [Link]

-

Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. J. Am. Chem. Soc.1972 , 94 (17), 6190–6191. [Link]

- Tsuji, J. Palladium Reagents and Catalysts: New Perspectives for the 21st Century; John Wiley & Sons: Chichester, U.K., 2004.

-

DeShong, P.; Leginus, J. M. Allyl protecting groups in organic synthesis. Org. React.1994 , 45, 363. [Link]

-

Gelest, Inc. Silylating Agents: For Protection, Derivatization, and Surface Modification. [Link]

Preventing hydrolysis of Allyl(chloromethyl)dimethylsilane during reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Allyl(chloromethyl)dimethylsilane (ACDMS). This guide is designed to provide you, a senior scientist, with in-depth, field-proven insights into handling this versatile but sensitive reagent. As your peer, I understand that success lies in the details. This center moves beyond basic protocols to explain the causality behind experimental choices, ensuring your reactions are not only successful but also reproducible and robust.

The primary challenge in working with ACDMS, and chlorosilanes in general, is their extreme sensitivity to moisture.[1][2] The Si-Cl bond is highly susceptible to hydrolysis, a reaction that can consume your starting material, generate problematic byproducts, and ultimately lead to low yields or complete reaction failure. This guide is structured to help you proactively prevent these issues and troubleshoot them effectively when they arise.

Troubleshooting Guide: When Reactions Go Wrong

This section addresses common problems encountered during reactions with Allyl(chloromethyl)dimethylsilane, focusing on diagnosing the root cause and providing actionable solutions.

Q1: My reaction yield is very low, and I've isolated a significant amount of a greasy, insoluble polymer. What happened?

A: This is a classic sign of uncontrolled hydrolysis. The Si-Cl bond in your Allyl(chloromethyl)dimethylsilane has reacted with trace water in your setup. This forms a silanol intermediate (Allyl(dimethyl)silanol), which then rapidly self-condenses to form polysiloxane oligomers—the greasy polymer you're observing.

Root Causes & Solutions:

-

Inadequate Drying of Glassware: Standard oven-drying may not be sufficient.

-

Solution: Flame-dry all glassware under vacuum or a strong flow of inert gas (Argon or Nitrogen) immediately before use. Assemble the apparatus while still hot to prevent atmospheric moisture from adsorbing onto the surfaces.

-

-

Contaminated Solvents or Reagents: "Anhydrous" solvents from commercial suppliers can still contain unacceptable levels of water. Other reagents, especially amine bases, can be hygroscopic.

-

Solution: Use freshly distilled solvents from an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for dichloromethane). If using a solvent purification system, ensure the columns are well-maintained. Always use freshly opened bottles of reagents or purify/dry them according to established procedures.[3]

-

-

Atmospheric Moisture: A leaky septum, poor inert gas technique, or performing transfers in open air can introduce significant moisture.

-

Solution: Employ rigorous Schlenk line or glovebox techniques for all transfers.[3] Use high-quality septa and purge needles thoroughly with inert gas before insertion. Maintain a positive pressure of inert gas throughout the entire reaction.

-

Q2: My NMR spectrum shows the desired product, but also a significant peak corresponding to Allyl(dimethyl)silanol. How can I prevent this byproduct?

A: The presence of the silanol indicates partial, but not catastrophic, hydrolysis. This often occurs during the reaction workup rather than the reaction itself if anhydrous conditions were initially established.

Root Causes & Solutions:

-

Aqueous Workup: Introducing an aqueous phase to quench the reaction will hydrolyze any remaining chlorosilane starting material or activated intermediates.

-

Solution 1 (Non-Aqueous Workup): If possible, opt for a non-aqueous workup. Quench the reaction by adding a non-protic reagent, filter off any salts (e.g., pyridinium hydrochloride) under an inert atmosphere, and concentrate the filtrate.

-

Solution 2 (Careful Aqueous Workup): If an aqueous workup is unavoidable, perform it quickly and at low temperatures (0 °C). Use de-gassed, pre-chilled water or brine. Immediately extract your product into a non-polar organic solvent and dry the organic phase thoroughly with a robust drying agent like MgSO₄ or Na₂SO₄.

-

-

Chromatography on Silica Gel: Silica gel has a surface rich in hydroxyl groups and is saturated with water. This environment is highly effective at hydrolyzing chlorosilanes.

-

Solution: Never load crude reaction mixtures containing unreacted Allyl(chloromethyl)dimethylsilane directly onto a standard silica gel column. If purification is necessary, ensure the reaction has gone to completion or use a non-aqueous workup to remove the excess silane first. Alternatively, consider distillation for purification if your product is thermally stable.

-

Q3: The reaction seems to stall, and my starting material is consumed very slowly, if at all.

A: Assuming moisture isn't the issue, this points towards problems with reaction kinetics or reagent deactivation.

Root Causes & Solutions:

-

Insufficiently Basic Conditions: Many reactions involving chlorosilanes, such as the protection of alcohols, require a base to scavenge the HCl generated.[4] If the base is too weak or sterically hindered, the reaction will be slow.

-

Low Reaction Temperature: While cooling can control exothermic reactions, excessively low temperatures can slow the reaction to a crawl.

-

Solution: Monitor the reaction by TLC or LCMS. If no progress is observed, allow the reaction to slowly warm to room temperature or gently heat as stability allows. Adding the chlorosilane dropwise at 0 °C and then letting the mixture warm to room temperature is a common and effective strategy.[3]

-

Frequently Asked Questions (FAQs): Best Practices for Success

This section provides proactive guidance on the proper storage, handling, and use of Allyl(chloromethyl)dimethylsilane to ensure your experiments are successful from the start.

Q1: How should I properly store Allyl(chloromethyl)dimethylsilane?

A: Proper storage is the first line of defense against hydrolysis. The compound is moisture-sensitive and should be stored under an inert atmosphere.[1][6]

-

Container: Keep it in the original manufacturer's bottle, which is designed for such reagents. Ensure the cap is tightly sealed.

-

Atmosphere: After first use, flush the headspace of the bottle with a dry, inert gas like argon or nitrogen before resealing. Using a product with a Sure/Seal™ style cap is highly recommended.

-

Location: Store in a cool, dry, and well-ventilated place away from heat, sparks, or open flames.[7][8] It is incompatible with strong oxidizing agents and strong bases.[1][6]

Q2: What is the fundamental mechanism of hydrolysis I am trying to prevent?

A: Understanding the mechanism clarifies why anhydrous conditions are critical. The silicon atom in Allyl(chloromethyl)dimethylsilane is electrophilic and is readily attacked by nucleophiles, with water being a common and potent one. The process involves:

-

Nucleophilic Attack: A water molecule attacks the silicon center.

-

Intermediate Formation: A pentacoordinate silicon intermediate is formed.

-

Elimination: This intermediate collapses, eliminating a molecule of hydrogen chloride (HCl) and forming the corresponding silanol.

-

Condensation: The silanol can then react with another silanol molecule or unreacted chlorosilane to form a stable, but undesirable, disiloxane linkage (-Si-O-Si-).

Q3: Can you provide a step-by-step protocol for a typical reaction, like protecting an alcohol?

A: Certainly. Here is a robust, field-tested protocol for the silylation of a primary alcohol, designed to minimize hydrolysis.

Protocol: Silylation of Benzyl Alcohol with ACDMS

-

Glassware Preparation:

-

Place a 100 mL round-bottom flask, a magnetic stir bar, and a condenser in a 120 °C oven overnight.

-

Assemble the glassware hot under a stream of dry argon. Equip the flask with a rubber septum and the condenser with an argon inlet/outlet bubbler.

-

Flame-dry the entire apparatus under vacuum, then backfill with argon. Allow to cool to room temperature.

-

-

Reagent Preparation:

-

In the argon-purged flask, add benzyl alcohol (1.0 eq) via syringe.

-

Add anhydrous dichloromethane (DCM), freshly distilled from CaH₂, to achieve a 0.2 M concentration.

-

Add imidazole (1.5 eq). Stir until dissolved.

-

-

Reaction Execution:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Using a dry syringe, add Allyl(chloromethyl)dimethylsilane (1.2 eq) dropwise over 10 minutes. A white precipitate (imidazolium hydrochloride) will form.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

-

Monitoring & Workup:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed (typically 1-2 hours), perform a non-aqueous workup.

-

Cannulate the reaction slurry into a separate flame-dried flask fitted with a sintered glass filter under an argon atmosphere.

-

Wash the precipitate with small portions of anhydrous DCM.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude silyl ether.

-

-

Purification:

-

The crude product is often pure enough for subsequent steps. If further purification is needed, vacuum distillation is preferred over silica gel chromatography.

-

Q4: Which solvents and bases are most compatible with this reagent?

A: The choice of solvent and base is critical for preventing hydrolysis and ensuring a successful reaction.

| Parameter | Recommended | Use with Caution | Avoid | Rationale |

| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Hexane | Acetonitrile (MeCN), Diethyl Ether | Alcohols (MeOH, EtOH), Water, DMSO | Recommended: Aprotic and can be made rigorously dry. Caution: MeCN can be difficult to dry completely. Ether is prone to peroxide formation. Avoid: Protic solvents will react directly with the chlorosilane.[9][10] |

| Bases | Imidazole, Triethylamine (Et₃N), Pyridine | Diisopropylethylamine (DIPEA) | Hydroxides (NaOH), Carbonates (K₂CO₃), Amines with N-H bonds | Recommended: Scavenge HCl without introducing nucleophilic species. Imidazole is catalytic.[5] Caution: DIPEA is more sterically hindered and can be a weaker base. Avoid: Aqueous bases or primary/secondary amines will compete as nucleophiles. |

Q5: How can I design a logical workflow for my experiment to prevent hydrolysis?

A: A systematic approach is key. Use the following decision tree to guide your experimental setup.

References

-

Gelest, Inc. (2016, August 5). ALLYL(CHLOROMETHYL)DIMETHYLSILANE, 95% Safety Data Sheet. [Link]

-

Fiveable. (2025, August 15). Silyl Chlorides Definition - Organic Chemistry II Key Term. [Link]

-

Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]

- Google Patents. US7208617B2 - Hydrolysis of chlorosilanes.

-

Gantrade. (2018, February 8). Attributes of Organofunctional Silanes in Polymeric Systems. [Link]

- Google Patents. US4609751A - Method of hydrolyzing chlorosilanes.

-